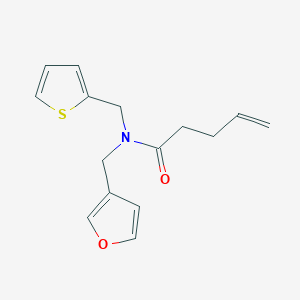

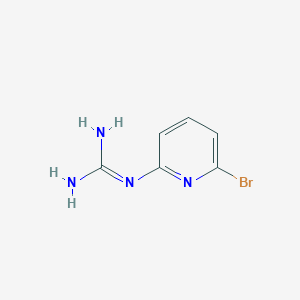

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a specific method, which involves the use of various reagents and catalysts.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Furan and Thiophene Derivatives

The synthesis of furan and thiophene derivatives plays a critical role in creating potentially bioactive compounds and functional materials. An efficient method involves the ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones and enaminothiones with sulfur ylides, leading to the formation of highly functionalized furans and thiophenes. This method showcases wide substrate scopes and broad functional group tolerance, offering a concise route to these compounds (He et al., 2020).

Polymeric Applications

Novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones demonstrate significant electrochemical activity. These polymers, synthesized through electrochemical polymerization, could serve as electroactive films, highlighting their potential in electronic applications (Baldwin et al., 2008).

Reactivity and Formation of Cyclopropanes

The reactivity of furan derivatives in the presence of phenyliodonium ylides under Rh(II) carboxylate catalysts results in the formation of cyclopropanes, showcasing the stereospecific and enantioselective potential of these reactions (Müller et al., 2003).

Synthesis of Geminally Activated Nitro Dienes

The condensation of furan and thiophen derivatives with nitro-substituted CH acids leads to geminally activated nitro dienes. This illustrates a method for producing compounds with potential in synthetic organic chemistry (Baichurin et al., 2019).

Applications in Material Science and Biology

Sustainable Polymer Alternatives

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides are explored as sustainable alternatives to polyphthalamides. These materials, synthesized via enzymatic polymerization, show promise as high-performance materials with environmental benefits (Jiang et al., 2015).

Enhanced DNA-binding Affinity

The study of furan derivatives like 2,5-bis(4-guanylphenyl)furan in complex with DNA sequences reveals enhanced DNA-binding affinity compared to similar compounds. This opens avenues for the development of more effective therapeutic agents (Laughton et al., 1995).

properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-2-3-6-15(17)16(10-13-7-8-18-12-13)11-14-5-4-9-19-14/h2,4-5,7-9,12H,1,3,6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGQMPCDIUXTJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N(CC1=COC=C1)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pent-4-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2897245.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(4-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2897250.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2897258.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2897259.png)

![5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2897260.png)

![Methoxy-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B2897265.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2897267.png)